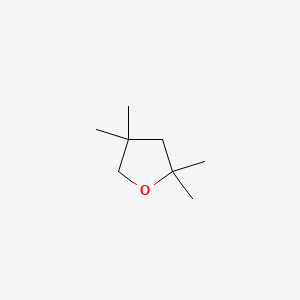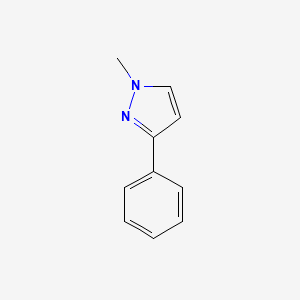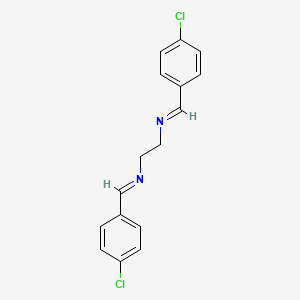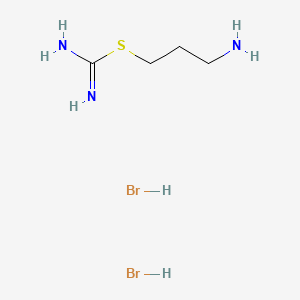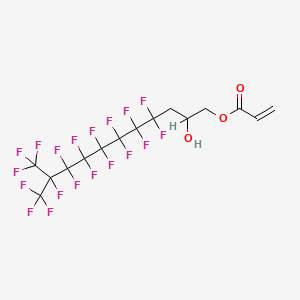
3-(Perfluor-7-methyloctyl)-2-hydroxypropylacrylat
Übersicht
Beschreibung
3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate is a fluorinated acrylate monomer. This compound is characterized by the presence of a perfluorinated alkyl chain, which imparts unique properties such as low surface energy and high chemical resistance. These properties make it valuable in various applications, including coatings, adhesives, and surface treatments.
Wissenschaftliche Forschungsanwendungen
3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate has a wide range of scientific research applications:
Chemistry: Used in the synthesis of fluorinated polymers and copolymers for advanced materials.
Biology: Investigated for its potential use in biocompatible coatings and drug delivery systems.
Medicine: Explored for its use in medical devices and implants due to its biocompatibility and chemical resistance.
Industry: Applied in the production of protective coatings, adhesives, and surface treatments for various substrates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate typically involves the reaction of a perfluorinated alcohol with an acrylate ester. One common method is the esterification of 3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl alcohol with acrylic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate can undergo various chemical reactions, including:
Polymerization: This compound can polymerize to form fluorinated polymers with unique properties.
Substitution Reactions: The hydroxyl group can be substituted with other functional groups to modify the properties of the compound.
Addition Reactions: The acrylate group can participate in addition reactions with various nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Substitution Reactions: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with halogens.
Addition Reactions: Nucleophiles such as amines or thiols can add to the acrylate group under mild conditions.
Major Products Formed
Polymers: Fluorinated polymers with low surface energy and high chemical resistance.
Substituted Derivatives: Compounds with modified functional groups for specific applications.
Addition Products: Compounds with added nucleophiles for enhanced properties.
Wirkmechanismus
The unique properties of 3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate are primarily due to the presence of the perfluorinated alkyl chain. This chain imparts low surface energy, making the compound highly hydrophobic and oleophobic. The acrylate group allows for polymerization, enabling the formation of durable and chemically resistant polymers. The hydroxyl group provides a site for further functionalization, allowing for the modification of the compound’s properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H,1H,2H,2H-Perfluorooctyl acrylate: Similar in structure but with a shorter perfluorinated chain.
Perfluorooctyl methacrylate: Contains a methacrylate group instead of an acrylate group.
Perfluorodecyl acrylate: Has a longer perfluorinated chain compared to 3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate.
Uniqueness
3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate is unique due to its specific combination of a perfluorinated alkyl chain, a hydroxyl group, and an acrylate group. This combination provides a balance of hydrophobicity, chemical resistance, and reactivity, making it suitable for a wide range of applications.
Eigenschaften
IUPAC Name |
[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl] prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F19O3/c1-2-6(36)37-4-5(35)3-7(16,17)9(19,20)11(23,24)13(27,28)12(25,26)10(21,22)8(18,14(29,30)31)15(32,33)34/h2,5,35H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHMONSDBBIGFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(CC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F19O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10880234 | |
| Record name | 3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24407-09-8 | |
| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24407-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024407098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







